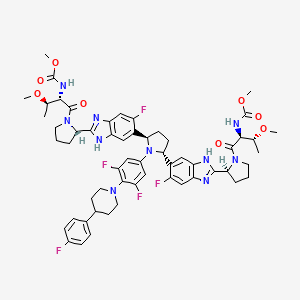
Pomaglumetad methionil HCl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pomaglumetad methionil, also known as LY2140023, is a prodrug of LY-404039 and a novel metabotropic glutamate 2/3 receptor agonist peptide prodrug . It is an amino acid analog drug that acts as a highly selective agonist for the metabotropic glutamate receptor group II subtypes mGluR 2 and mGluR 3 . It is intended as a treatment for schizophrenia and other psychotic and anxiety disorders by modulating glutamatergic activity and reducing presynaptic release of glutamate at synapses in limbic and forebrain areas relevant to these disorders .
Physical And Chemical Properties Analysis
Pomaglumetad methionil HCl has a molecular weight of 402.861 . Its chemical formula is C12H19ClN2O7S2 .Aplicaciones Científicas De Investigación
Potential Treatment for Schizophrenia
Pomaglumetad Methionil (LY2140023 monohydrate, also referred to as LY2140023) has been in clinical development as a potential new treatment for schizophrenia. It represents a novel non-dopaminergic based therapy that may restore balance to the glutamate dysregulation hypothesized to underlie schizophrenia. Clinical trials have indicated that LY2140023 has an efficacy profile consistent with current antipsychotic drugs, although further testing is required for confirmation. It is generally well tolerated with a low association with adverse events related to dopamine D2 receptor antagonism and weight gain, common with current antipsychotics (Kinon & Gómez, 2013).
Bioconversion and Pharmacokinetics
Studies on the bioconversion of Pomaglumetad Methionil have shown that the prodrug is converted to its active moiety (LY404039) with a high degree of efficiency in the human body. The absolute bioavailability of the prodrug and the extent of its conversion at presystemic (intestinal/first pass) and systemic sites have been estimated. These findings are crucial for understanding the drug's pharmacokinetic profile in the human body (Annes et al., 2015).
Pharmacogenetic Findings
Research has also explored the pharmacogenetic aspects of Pomaglumetad Methionil. Studies have found that Caucasian patients with schizophrenia, homozygous for T/T at single nucleotide polymorphism rs7330461 in the serotonin 2A receptor gene, show significantly greater improvement in treatment with Pomaglumetad Methionil compared to A/A homozygous patients. This indicates a genetic factor influencing the treatment response to the drug (Nisenbaum et al., 2016).
Effect on Withdrawal Symptoms
In a study to determine whether symptoms of physical dependence occur after abrupt cessation of Pomaglumetad Methionil, no evidence of withdrawal symptoms was found associated with its discontinuation. This suggests that the drug does not induce physical dependence, an important consideration for long-term treatment plans (Stauffer et al., 2014).
In Vitro Characterization
In vitro studies have characterized the hydrolysis of the peptide prodrug Pomaglumetad Methionil to the active drug LY404039. These studies identified the enzymes responsible for this conversion, providing insights into potential drug interactions and pharmacogenomic implications. This research aids in developing a Physiologically Based Pharmacokinetic model for the formation of the active drug (Moulton et al., 2015).
Efficacy in Specific Patient Populations
Exploratory analysis has been conducted to demonstrate the treatment response of Pomaglumetad Methionil in targeted patient populations with schizophrenia. This includes patients early in the disease or previously treated with certain types of antipsychotic drugs. These studies suggest that the demonstration of antipsychotic efficacy of Pomaglumetad Methionil may require identification of appropriate patient subgroups (Kinon et al., 2015).
Propiedades
Número CAS |
635318-26-2 |
|---|---|
Nombre del producto |
Pomaglumetad methionil HCl |
Fórmula molecular |
C12H19ClN2O7S2 |
Peso molecular |
402.861 |
Nombre IUPAC |
(1R,4S,5S,6S)-4-(L-Methionylamino)-2-thiabicyclo(3.1.0)hexane-4,6-dicarboxylic acid 2,2-dioxide hydrochloride |
InChI |
InChI=1S/C12H18N2O7S2.ClH/c1-22-3-2-5(13)9(15)14-12(11(18)19)4-23(20,21)8-6(7(8)12)10(16)17;/h5-8H,2-4,13H2,1H3,(H,14,15)(H,16,17)(H,18,19);1H/t5-,6+,7+,8-,12-;/m0./s1 |
Clave InChI |
KTYRTJLEXFSWRJ-LBMFEJOUSA-N |
SMILES |
O=C([C@]1(NC([C@H](CCSC)N)=O)CS([C@@]2([H])[C@H](C(O)=O)[C@@]12[H])(=O)=O)O.[H]Cl |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Pomaglumetad methionil HCl; LY2140023; LY-2140023; LY 2140023; LY2140023 monohydrate; Prodrug of LY-404039; |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



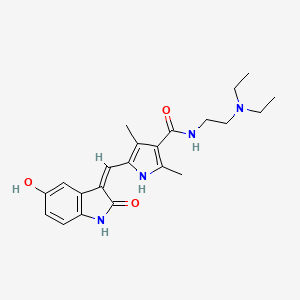
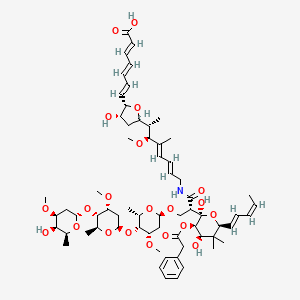
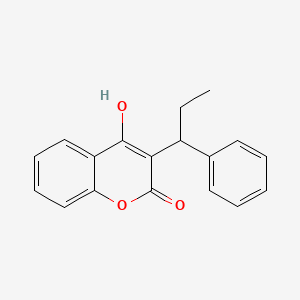
![2-Amino-1-(trideuteromethyl)-6-Phenylimidazo[4,5-b] pyridine](/img/structure/B610090.png)
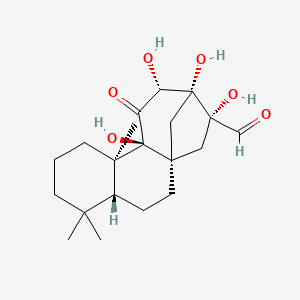


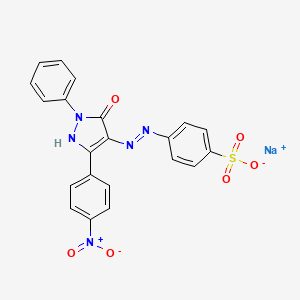
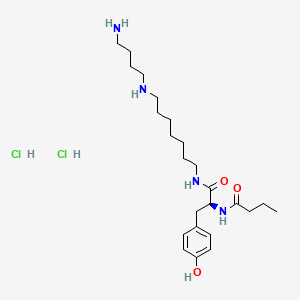
![1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-7-carbaldehyde](/img/structure/B610099.png)
